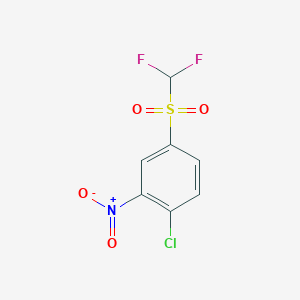

1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene

Overview

Description

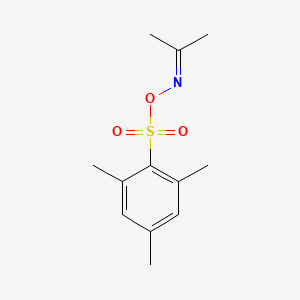

"1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene" is a complex organic compound involving halogen (chloro), nitro, and sulfonyl functional groups attached to a benzene ring. While specific studies on this compound are limited, insights can be drawn from related research on chloro-nitrobenzene derivatives and their reactions.

Synthesis Analysis

Synthesis of chloro-nitrobenzene derivatives often involves electrophilic aromatic substitution reactions. For example, the synthesis of 1,2-dichloro-4-nitrobenzene by chlorination of p-nitrochlorobenzene demonstrates the utility of chlorinating reagents and controlled reaction conditions for substituent introduction on the benzene ring (Zhang Wei-guang, 2009).

Molecular Structure Analysis

The molecular structure of chloro-nitrobenzene derivatives, like 1-chloro-2-nitrobenzene, is characterized by the presence of N—O⋯Cl halogen bonds and π–π stacking interactions. These structural elements contribute to the compound's stability and reactivity (I. Mossakowska & G. Wójcik, 2007).

Chemical Reactions and Properties

Chloro-nitrobenzene compounds undergo various chemical reactions, including oxidation-reduction processes and nucleophilic substitution. For instance, the reaction between chloromethylbenzenes and aromatic nitro compounds in trifluoromethanesulfonic acid showcases complex reaction pathways involving hydride transfers and benzylations (R. Austin & J. Ridd, 1994).

Physical Properties Analysis

The physical properties of "1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene" can be inferred from related compounds. For instance, the crystal structure and thermal vibrations of 1-chloro-2-nitrobenzene near its melting point indicate how molecular vibrations influence the phase transition to the liquid phase (I. Mossakowska & G. Wójcik, 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of chloro-nitrobenzene derivatives are significantly influenced by their functional groups. The presence of electronegative groups like nitro and sulfonyl enhances the compound's reactivity towards nucleophilic substitution, as observed in the preparation of derivatives through reactions involving chloro compounds and aromatic nitro compounds (R. Austin & J. Ridd, 1994).

Scientific Research Applications

Application 1: Catalyst in Hydrogenation Reaction

- Summary of the Application: Nitrogen-doped carbons were designed and synthesized from mixtures of melamine as nitrogen and carbon sources and calcium citrate as carbon source and porogen system. These carbon materials were used as metal-free catalysts in the hydrogenation reaction of 1-chloro-4-nitrobenzene .

- Methods of Application or Experimental Procedures: The carbon materials were prepared by pyrolyzing mixtures of melamine and calcium citrate at temperatures ranging from 750 °C to 900 °C. The resulting materials were then used as catalysts in the hydrogenation reaction of 1-chloro-4-nitrobenzene .

- Results or Outcomes: All the prepared carbon materials were active in the hydrogenation reaction of 1-chloro-4-nitrobenzene. A full degree of conversion was reached with the most active catalysts obtained from 2:1 melamine/citrate mixtures pyrolyzed at 850 °C and 900 °C .

Application 2: Electrophilic Aromatic Substitution

- Summary of the Application: Electrophilic aromatic substitution is a common reaction in organic chemistry. In this reaction, an electrophile substitutes a hydrogen atom in an aromatic system. This could be a potential application for 1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene, given its aromatic nature and the presence of a substitutable chlorine atom .

- Methods of Application or Experimental Procedures: The specific methods would depend on the exact reaction conditions and the electrophile used. Generally, the reaction involves the attack of an electrophile at a carbon atom in the aromatic ring to form a cationic intermediate. The aromatic ring is then regenerated by loss of a proton from the carbon that was attacked .

- Results or Outcomes: The outcome of this reaction is a substituted aromatic compound. The exact product would depend on the electrophile used and the reaction conditions .

Application 3: Nucleophilic Aromatic Substitution

- Summary of the Application: Nucleophilic aromatic substitution is another common reaction in organic chemistry. In this reaction, a nucleophile substitutes an atom (usually a halogen) in an aromatic system .

- Methods of Application or Experimental Procedures: The specific methods would depend on the exact reaction conditions and the nucleophile used. Generally, the reaction involves the attack of a nucleophile at a carbon atom in the aromatic ring .

- Results or Outcomes: The outcome of this reaction is a substituted aromatic compound. The exact product would depend on the nucleophile used and the reaction conditions .

Safety And Hazards

This compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

properties

IUPAC Name |

1-chloro-4-(difluoromethylsulfonyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO4S/c8-5-2-1-4(3-6(5)11(12)13)16(14,15)7(9)10/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZYBWSIYOLHHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C(F)F)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50304580 | |

| Record name | 1-chloro-4-difluoromethanesulfonyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene | |

CAS RN |

2488-54-2 | |

| Record name | NSC166348 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-chloro-4-difluoromethanesulfonyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-difluoromethanesulfonyl-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Trimethylsilyl)phenyl]acetic acid](/img/structure/B1267101.png)